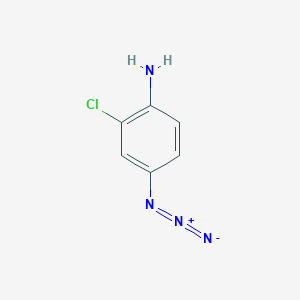

4-Azido-2-chloroaniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

33315-36-5 |

|---|---|

Molecular Formula |

C6H5ClN4 |

Molecular Weight |

168.58 g/mol |

IUPAC Name |

4-azido-2-chloroaniline |

InChI |

InChI=1S/C6H5ClN4/c7-5-3-4(10-11-9)1-2-6(5)8/h1-3H,8H2 |

InChI Key |

SSYOZVHMNSTXOJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1N=[N+]=[N-])Cl)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Azido-2-chloroaniline

This guide provides a comprehensive overview of a feasible synthetic pathway for 4-Azido-2-chloroaniline, a valuable intermediate in pharmaceutical and materials science research. The synthesis involves a multi-step process starting from 2-chloro-4-nitroaniline. The protocols outlined below are based on established chemical transformations for analogous compounds.

Reaction Scheme

The proposed synthesis of this compound from 2-chloro-4-nitroaniline proceeds in two main stages:

-

Diazotization and Azidation: The amino group of 2-chloro-4-nitroaniline is converted to a diazonium salt, which is subsequently displaced by an azide group to form 1-azido-2-chloro-4-nitrobenzene.

-

Reduction: The nitro group of 1-azido-2-chloro-4-nitrobenzene is selectively reduced to an amine to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on reported yields for similar transformations.

| Step | Reaction | Starting Material | Product | Reagents | Expected Yield (%) |

| 1 | Diazotization & Azidation | 2-Chloro-4-nitroaniline | 1-Azido-2-chloro-4-nitrobenzene | NaNO₂, NaN₃, HCl | ~29%[1] |

| 2 | Reduction | 1-Azido-2-chloro-4-nitrobenzene | This compound | SnCl₂, HCl | Variable |

Experimental Protocols

Step 1: Synthesis of 1-Azido-2-chloro-4-nitrobenzene

This protocol is adapted from standard diazotization and azidation procedures for aromatic amines.

Materials:

-

2-Chloro-4-nitroaniline

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sodium Azide (NaN₃)

-

Ice

-

Water

-

Dichloromethane (for extraction)

-

Sodium Sulfate (for drying)

Procedure:

-

In a flask, dissolve 2-chloro-4-nitroaniline in concentrated HCl.

-

Cool the mixture in an ice bath to a temperature between 0 and 5 °C.

-

Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature below 5 °C. Stir vigorously during the addition.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

-

In a separate beaker, prepare a solution of sodium azide in water and cool it in an ice bath.

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction mixture to stir for 1-2 hours while it gradually warms to room temperature.

-

Extract the product with dichloromethane.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-azido-2-chloro-4-nitrobenzene.

-

The product can be further purified by column chromatography. A reported yield for a similar reaction is 29%[1].

Step 2: Synthesis of this compound

This protocol involves the selective reduction of the nitro group of 1-azido-2-chloro-4-nitrobenzene. Tin(II) chloride is a suitable reagent for this transformation as it is known to reduce nitro groups chemoselectively in the presence of azides at low temperatures[1].

Materials:

-

1-Azido-2-chloro-4-nitrobenzene

-

Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Hydroxide (NaOH) solution

-

Ethyl Acetate (for extraction)

-

Sodium Sulfate (for drying)

Procedure:

-

Dissolve 1-azido-2-chloro-4-nitrobenzene in ethanol or a similar suitable solvent.

-

In a separate flask, prepare a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.

-

Cool the tin(II) chloride solution in an ice bath.

-

Slowly add the solution of 1-azido-2-chloro-4-nitrobenzene to the cold tin(II) chloride solution with stirring.

-

After the addition is complete, continue to stir the reaction mixture at a low temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is basic.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude this compound.

-

The product can be purified by column chromatography.

Visualizations

Caption: Synthetic pathway for this compound.

References

"4-Azido-2-chloroaniline chemical properties"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azido-2-chloroaniline is an aromatic organic compound that incorporates both an azide and a chloro-aniline moiety. While specific data for this compound is not extensively available in public literature, its structural features suggest potential applications as a building block in the synthesis of more complex molecules, such as pharmaceuticals and dyes. The presence of the azide group makes it a candidate for click chemistry reactions and photoaffinity labeling. This guide provides a comprehensive overview of its predicted chemical properties, a plausible synthetic route, and expected spectral data based on the analysis of structurally related compounds.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of this compound. These values are estimated based on the known properties of 4-chloroaniline and the typical influence of an azide functional group on a benzene ring.

| Property | Predicted Value |

| Molecular Formula | C₆H₅ClN₄ |

| Molecular Weight | 168.58 g/mol |

| Appearance | Pale yellow to brown solid |

| Melting Point | 75-85 °C |

| Boiling Point | > 250 °C (with decomposition) |

| Solubility | Sparingly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO. |

| CAS Number | Not available |

Synthesis Protocol

A feasible synthetic route to this compound involves the diazotization of 2-chloro-1,4-phenylenediamine followed by the introduction of the azide group using sodium azide.

Starting Material: 2-Chloro-1,4-phenylenediamine

-

CAS Number: 615-66-7[1]

-

Molecular Formula: C₆H₇ClN₂[1]

-

Molecular Weight: 142.59 g/mol [1]

-

Melting Point: 62-66 °C[1]

-

Boiling Point: 287.9 °C[1]

Experimental Procedure

-

Diazotization:

-

Dissolve 2-chloro-1,4-phenylenediamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C with stirring.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt. The progress of the reaction can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

-

-

Azide Substitution:

-

In a separate flask, dissolve sodium azide (1.1 eq) in water and cool the solution to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sodium azide solution with vigorous stirring, keeping the temperature below 5 °C.

-

Evolution of nitrogen gas may be observed.

-

After the addition is complete, allow the reaction mixture to stir for 1-2 hours at 0-5 °C.

-

-

Work-up and Purification:

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid by filtration and wash with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water.

-

Dry the purified product under vacuum.

-

Synthesis Workflow

Caption: Proposed synthesis workflow for this compound.

Predicted Spectral Data

The following table outlines the expected spectral characteristics for this compound.

| Technique | Expected Features |

| Infrared (IR) | - Strong, sharp absorption band around 2100-2150 cm⁻¹ (azide N≡N stretch)- Two bands in the region of 3300-3500 cm⁻¹ (N-H stretching of the primary amine)- Aromatic C-H stretching above 3000 cm⁻¹- C=C stretching in the 1450-1600 cm⁻¹ region- C-Cl stretching in the 1000-1100 cm⁻¹ region |

| ¹H NMR | - Aromatic protons in the range of 6.5-7.5 ppm. The exact chemical shifts and coupling constants will depend on the solvent.- A broad singlet for the -NH₂ protons, the chemical shift of which is solvent and concentration dependent. |

| ¹³C NMR | - Aromatic carbons in the range of 110-150 ppm. The carbon attached to the azide group is expected to be in the lower field region of the aromatic signals. |

| Mass Spectrometry (MS) | - Molecular ion peak (M⁺) at m/z = 168 (for ³⁵Cl) and 170 (for ³⁷Cl) with an approximate ratio of 3:1.- A significant fragment peak at m/z = 140 and 142 corresponding to the loss of N₂. |

Reactivity and Safety

Aryl azides are high-energy compounds and should be handled with caution. They can be sensitive to heat, shock, and friction, potentially leading to explosive decomposition.

Chemical Reactivity

-

Reduction: The azide group can be readily reduced to a primary amine using various reagents such as H₂/Pd-C, LiAlH₄, or through the Staudinger reaction with triphenylphosphine.

-

Cycloaddition Reactions: As a 1,3-dipole, this compound is expected to undergo [3+2] cycloaddition reactions with alkynes (Huisgen cycloaddition) to form triazoles. This is a key reaction in "click chemistry".

-

Photoreactivity: Upon photolysis, aryl azides can form highly reactive nitrene intermediates, which can undergo a variety of insertion and rearrangement reactions. This property is utilized in photoaffinity labeling.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Avoid heating the compound, especially in its pure, solid form.

-

Use a blast shield for reactions involving significant quantities of the azide.

-

Small-scale reactions are recommended.

-

Avoid contact with heavy metals, as this can form highly sensitive and explosive metal azides.

General Reactivity Pathway

Caption: Key reactivity pathways of this compound.

Biological Activity

There is no specific information available regarding the biological activity or signaling pathways of this compound. However, substituted anilines are known to exhibit a wide range of biological effects. The introduction of an azide group allows for its potential use as a photoaffinity label to identify and characterize binding partners in biological systems. Further research is required to explore the pharmacological and toxicological profile of this compound.

Conclusion

This compound is a potentially valuable, yet under-characterized, chemical entity. This guide provides a foundational understanding of its predicted properties, a viable synthetic approach, and expected reactivity. Researchers and scientists can use this information as a starting point for the synthesis and application of this compound in various fields of chemical and biological research. As with all energetic compounds, appropriate safety precautions must be strictly adhered to during its handling and use.

References

An In-depth Technical Guide to 4-Azido-2-chloroaniline and Related Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Substituted anilines are a critical class of compounds in medicinal chemistry and materials science due to their versatile chemical reactivity and diverse biological activities. The introduction of an azido group can serve as a photoaffinity label or a precursor for triazole formation via click chemistry, while the chloro substituent can modulate the electronic properties and metabolic stability of the molecule. The specific compound of interest, 4-Azido-2-chloroaniline, combines these functionalities, suggesting potential applications in drug discovery as a chemical probe or a building block for more complex bioactive molecules.

Given the apparent novelty of this compound, this guide will first detail the known properties and synthesis of its parent compounds to provide a robust framework for understanding its potential characteristics.

Physicochemical Properties of Related Compounds

Quantitative data for well-characterized analogs of this compound are summarized below.

Table 1: Physicochemical Properties of 4-Azidoaniline Hydrochloride and 4-Chloroaniline

| Property | 4-Azidoaniline Hydrochloride | 4-Chloroaniline |

| CAS Number | 91159-79-4[1] | 106-47-8[2][3][4][5] |

| Molecular Formula | N₃C₆H₄NH₂ · HCl[1] | C₆H₆ClN[2][3][4] |

| Molecular Weight | 170.60 g/mol [1] | 127.57 g/mol [2] |

| Appearance | Not specified | Pale yellow solid[4] |

| Melting Point | Not specified | 69.5 °C[3] |

| Boiling Point | Not specified | 232 °C[4] |

| Solubility | Not specified | Limited solubility in water; soluble in organic solvents like ethanol, methanol, and acetone[6] |

Synthesis Methodologies

Synthesis of Aryl Azides

A general and efficient method for the synthesis of aryl azides involves the diazotization of an aromatic amine followed by reaction with sodium azide. This two-step process is a standard procedure in organic synthesis.

Aryl azides can also be prepared from aryl halides via nucleophilic aromatic substitution with sodium azide, particularly if the aromatic ring is activated by electron-withdrawing groups.

Synthesis of Chloroanilines

The synthesis of chloroanilines is typically achieved through the reduction of the corresponding nitrochlorobenzene. For instance, 4-chloroaniline is prepared by the reduction of 4-nitrochlorobenzene.[4] This reduction can be carried out using various reducing agents, such as iron filings in acidic medium or catalytic hydrogenation.

Proposed Synthesis of this compound

Based on established synthetic routes for similar compounds, a plausible pathway for the synthesis of this compound is proposed. The synthesis would likely start from a commercially available substituted aniline.

Below is a conceptual workflow for the synthesis.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Putative):

-

Diazotization: 2,4-dichloroaniline would be dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite would then be added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

-

Azide Formation: A solution of sodium azide in water would be added to the cold diazonium salt solution. The reaction mixture would be stirred at low temperature and then allowed to warm to room temperature. The product, this compound, would be expected to precipitate and could be isolated by filtration, followed by washing and purification, likely through recrystallization or column chromatography.

Applications in Drug Development

While specific applications for this compound are not documented, the functionalities present in the molecule suggest several potential uses in drug discovery and chemical biology.

-

Photoaffinity Labeling: The aryl azide group can be photolyzed to form a highly reactive nitrene intermediate, which can then covalently bind to nearby biomolecules. This makes it a potential tool for identifying the binding partners of a drug candidate.

-

Click Chemistry: The azido group can readily undergo a [3+2] cycloaddition reaction with an alkyne (a "click" reaction) to form a stable triazole linkage. This is a widely used conjugation method for linking molecules of interest.

-

Fragment-Based Drug Discovery: As a small molecule with distinct functional groups, it could serve as a fragment for screening against biological targets.

-

Precursor for Heterocyclic Synthesis: The aniline and azide functionalities can be utilized in the synthesis of more complex heterocyclic scaffolds, which are common in many pharmaceutical agents.

The logical relationship for its potential application as a photoaffinity label is illustrated below.

Caption: Logical workflow for photoaffinity labeling.

Safety Information

Specific safety data for this compound is unavailable. However, based on the known hazards of related compounds, it should be handled with extreme caution.

-

4-Azidoaniline: The hydrochloride salt is classified as a flammable solid and is toxic if swallowed, in contact with skin, or if inhaled.[1] It is also a skin and eye irritant and may cause respiratory irritation.[1]

-

4-Chloroaniline: This compound is very toxic and a possible carcinogen that can be absorbed through the skin.[4]

Given these properties, this compound should be presumed to be highly toxic and potentially carcinogenic. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

While this compound is not a well-documented compound with a registered CAS number, its chemical structure suggests significant potential for applications in chemical biology and drug discovery. This technical guide has provided a thorough overview of the synthesis, properties, and applications of its constituent functional groups through the examination of related, well-characterized molecules. The proposed synthetic route offers a starting point for researchers interested in preparing this compound. It is imperative that any experimental work with this and similar compounds be conducted with stringent safety precautions due to the presumed high toxicity. Further research is warranted to synthesize and characterize this compound to fully explore its potential utility.

References

- 1. 4-Azidoaniline 97 91159-79-4 [sigmaaldrich.com]

- 2. 4-Chloroaniline synthesis - chemicalbook [chemicalbook.com]

- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 5. Page loading... [wap.guidechem.com]

- 6. solubilityofthings.com [solubilityofthings.com]

Structure Elucidation of 4-Azido-2-chloroaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of the novel compound 4-Azido-2-chloroaniline. Due to the absence of direct literature on this specific molecule, this guide outlines a plausible synthetic route and predicts its key physicochemical and spectroscopic properties based on established chemical principles and data from analogous compounds. This document is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and similar substituted anilines.

Introduction

Substituted anilines are a critical class of compounds in medicinal chemistry and materials science. The introduction of an azido group offers a versatile handle for further chemical modifications, such as "click" chemistry reactions, making this compound a potentially valuable building block. This guide details the proposed synthesis and the expected analytical data that would confirm its structure.

Proposed Synthesis

The most viable synthetic pathway to this compound is a two-step process starting from the commercially available 2-chloroaniline. This method involves the diazotization of the primary amine followed by azidation.

Experimental Protocol: Synthesis of this compound

Step 1: Diazotization of 2-Chloroaniline

-

Dissolve 2-chloroaniline (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (1.05 eq.) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Azidation of the Diazonium Salt

-

In a separate flask, dissolve sodium azide (1.1 eq.) in water and cool to 0-5 °C.

-

Slowly add the previously prepared diazonium salt solution to the sodium azide solution, again keeping the temperature below 5 °C. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

-

Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Caption: Proposed two-step synthesis of this compound.

Predicted Physicochemical and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on the known data for 2-chloroaniline and 4-azidoaniline, taking into account the electronic effects of the chloro and azido substituents on the aniline ring.

Predicted Physicochemical Properties

| Property | Predicted Value |

| Molecular Formula | C₆H₅ClN₄ |

| Molecular Weight | 168.58 g/mol |

| Appearance | Pale yellow to brown solid |

| Melting Point | Expected to be higher than 2-chloroaniline (-2 °C) and potentially in the range of other solid azidoanilines. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, acetone, ethyl acetate); sparingly soluble in water. |

Predicted Spectroscopic Data

3.2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum is predicted to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are estimated based on additive substituent effects.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~ 7.1 - 7.3 | d | J ≈ 2 Hz (meta) |

| H-5 | ~ 6.8 - 7.0 | dd | J ≈ 8-9 Hz (ortho), J ≈ 2 Hz (meta) |

| H-6 | ~ 6.9 - 7.1 | d | J ≈ 8-9 Hz (ortho) |

| NH₂ | ~ 4.0 - 5.0 | br s | - |

3.2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum is expected to display six distinct signals for the aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 (C-NH₂) | ~ 145 - 148 |

| C-2 (C-Cl) | ~ 120 - 123 |

| C-3 | ~ 128 - 131 |

| C-4 (C-N₃) | ~ 135 - 138 |

| C-5 | ~ 118 - 121 |

| C-6 | ~ 115 - 118 |

3.2.3. IR Spectroscopy

The infrared spectrum will be characterized by the vibrational modes of the functional groups present.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium, sharp (doublet) |

| Azide (N₃) Stretch | 2100 - 2150 | Strong, sharp |

| C=C Stretch (aromatic) | 1580 - 1620 | Medium to strong |

| C-N Stretch (aromatic amine) | 1250 - 1350 | Medium |

| C-Cl Stretch | 700 - 800 | Strong |

3.2.4. Mass Spectrometry

The mass spectrum should show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Predicted m/z | Notes |

| [M]⁺ | 168/170 | Molecular ion peak with isotopic pattern for one chlorine atom (approx. 3:1 ratio). |

| [M - N₂]⁺ | 140/142 | Loss of nitrogen gas from the azide group. |

Logical Relationship of Spectroscopic Data for Structure Confirmation

The confirmation of the structure of this compound relies on the cohesive interpretation of all spectroscopic data.

Caption: Logical workflow for the structural confirmation of this compound.

Conclusion

This technical guide provides a foundational framework for the synthesis and structural elucidation of this compound. The proposed synthetic route is robust and based on well-established chemical transformations. The predicted spectroscopic data offers a clear set of benchmarks for the successful identification and characterization of this novel compound, paving the way for its potential use in various research and development applications. Researchers are advised to handle aryl azides with appropriate safety precautions due to their potential instability.

An In-Depth Technical Guide to 4-Azido-2-chloroaniline

To: Researchers, Scientists, and Drug Development Professionals

Subject: A Comprehensive Technical Analysis of 4-Azido-2-chloroaniline

This technical guide addresses the inquiry for an in-depth analysis of this compound. Extensive searches of chemical databases and the scientific literature have revealed that This compound is not a known or characterized compound. Consequently, there is no available data regarding its specific physical and chemical properties, experimental protocols for its use, or its involvement in any biological signaling pathways.

The IUPAC name for the requested compound is indeed this compound. However, its absence from established chemical registries and publications prevents the compilation of a standard technical data sheet.

This guide will, therefore, provide relevant information on a potential precursor, 2-chloro-4-nitroaniline, and outline a hypothetical synthesis for this compound based on established organic chemistry principles. This is a theoretical protocol and has not been experimentally validated.

Hypothetical Synthesis of this compound

The synthesis of this compound can be theoretically approached from the commercially available precursor, 2-chloro-4-nitroaniline. The proposed synthetic route involves two main steps: the reduction of the nitro group to an amino group, followed by the diazotization of the resulting aniline and subsequent conversion to an aryl azide.

Experimental Protocol (Hypothetical)

Step 1: Reduction of 2-chloro-4-nitroaniline to 2-chloro-1,4-benzenediamine

-

In a round-bottom flask, dissolve 2-chloro-4-nitroaniline in ethanol.

-

Add a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O), to the solution.

-

Reflux the mixture for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize it with a base, such as sodium bicarbonate (NaHCO₃), to precipitate the product.

-

Filter the crude product, wash with water, and dry under vacuum.

-

Purify the resulting 2-chloro-1,4-benzenediamine by recrystallization or column chromatography.

Step 2: Conversion of 2-chloro-1,4-benzenediamine to this compound

-

Dissolve the purified 2-chloro-1,4-benzenediamine in an acidic solution, typically hydrochloric acid (HCl), and cool to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution while maintaining the temperature below 5 °C. This step forms the diazonium salt.

-

In a separate flask, dissolve sodium azide (NaN₃) in water.

-

Slowly add the freshly prepared diazonium salt solution to the sodium azide solution. Vigorous nitrogen gas evolution will be observed.

-

Allow the reaction to stir at room temperature for a set time.

-

Extract the product, this compound, with an organic solvent such as ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography.

Hypothetical Synthesis Workflow Diagram

Caption: Hypothetical synthesis of this compound.

Properties of the Precursor: 2-Chloro-4-nitroaniline

Since no data is available for the target compound, the known properties of the potential precursor, 2-chloro-4-nitroaniline, are presented below for context.

| Property | Value |

| IUPAC Name | 2-chloro-4-nitroaniline |

| CAS Number | 121-87-9 |

| Molecular Formula | C₆H₅ClN₂O₂ |

| Molecular Weight | 172.57 g/mol |

| Appearance | Yellow to orange crystalline powder |

| Melting Point | 107-109 °C |

| Boiling Point | Decomposes |

| Solubility | Insoluble in water; soluble in ethanol, ether, and acetone |

General Information on Relevant Functional Groups

Aryl Azides

Aryl azides are organic compounds containing the azido group (-N₃) attached to an aromatic ring. They are versatile intermediates in organic synthesis, known for their ability to undergo various reactions, including:

-

Nitrene Formation: Upon photolysis or thermolysis, aryl azides can lose a molecule of nitrogen gas to form highly reactive nitrene intermediates. These can then undergo a variety of insertion and addition reactions.

-

Cycloadditions: Aryl azides can participate in [3+2] cycloaddition reactions, most notably the Huisgen cycloaddition with alkynes to form triazoles. This "click chemistry" reaction is widely used in drug discovery and bioconjugation.

Chloroanilines

Chloroanilines are a class of compounds containing a chlorine atom and an amino group attached to a benzene ring. Their properties and reactivity are influenced by the positions of these substituents on the ring. They are common intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.

Conclusion

While a comprehensive technical guide on this compound cannot be provided due to the compound's apparent non-existence in the current body of scientific knowledge, this document offers a theoretical framework for its synthesis and contextual information based on its constituent functional groups. Researchers interested in this molecule would first need to undertake its synthesis and characterization, which would represent a novel contribution to the field of organic chemistry. It is recommended that any attempt at the proposed synthesis be conducted with extreme caution, as aryl azides can be explosive, especially when heated.

"physical and chemical properties of 4-Azido-2-chloroaniline"

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Azido-2-chloroaniline is a substituted aromatic amine containing both an azide and a chloro functional group. This unique combination of reactive moieties makes it a potentially valuable, yet under-documented, building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and other specialized chemical products. The azido group can serve as a precursor for the formation of nitrogen-containing heterocycles, participate in "click" chemistry via Huisgen cycloaddition, or be used in photoaffinity labeling studies. The chloro and amino substituents offer further sites for chemical modification, allowing for the construction of complex molecular architectures.

This technical guide provides a comprehensive overview of the known and predicted physical and chemical properties of this compound, a detailed hypothetical protocol for its synthesis, and essential safety and handling information. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, some information presented is based on the known properties of structurally related compounds, such as 4-chloroaniline and other azidoaniline derivatives.

Physical and Chemical Properties

There is a notable scarcity of experimentally determined physical and chemical data for this compound in scientific literature and chemical databases. The following table summarizes the available and estimated properties.

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound (Predicted/Inferred) | 4-Chloroaniline (Experimental) | 2-Azidoaniline (Experimental) |

| Molecular Formula | C₆H₅ClN₄ | C₆H₆ClN[1][2][3] | C₆H₆N₄[4] |

| Molecular Weight | 168.58 g/mol | 127.57 g/mol [1][3] | 134.14 g/mol [4] |

| Appearance | Pale yellow to brown solid (predicted) | Colorless to pale yellow crystals[1] | Not specified |

| Melting Point | Not available | 67-70 °C | Not available |

| Boiling Point | Not available | 232 °C[2] | Not available |

| Solubility | Predicted to be soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water. | Soluble in hot water and organic solvents.[2] | Not available |

| Vapor Pressure | Not available | 0.15 mmHg (25 °C) | Not available |

| Vapor Density | Not available | 4.4 (vs air) | Not available |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (approximately 6.5-7.5 ppm) corresponding to the three protons on the benzene ring. The chemical shifts and splitting patterns will be influenced by the positions of the amino, chloro, and azido groups. A broad singlet corresponding to the amino protons would also be expected.

-

¹³C NMR: The carbon NMR spectrum will display six signals for the aromatic carbons, with their chemical shifts determined by the electronic effects of the substituents.

-

IR Spectroscopy: The infrared spectrum is expected to show characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the asymmetric stretching of the azide group (around 2100-2200 cm⁻¹), and C-Cl stretching (typically in the fingerprint region).

Experimental Protocols

As a specific, validated synthesis protocol for this compound is not available in the reviewed literature, a hypothetical protocol is proposed based on well-established synthetic transformations of aromatic amines. The most plausible route involves the diazotization of a suitable aniline precursor followed by nucleophilic substitution with an azide salt.

Proposed Synthesis of this compound from 2,4-Dichloroaniline

This proposed synthesis involves a two-step process: the diazotization of 2,4-dichloroaniline and the subsequent reaction with sodium azide.

Step 1: Diazotization of 2,4-Dichloroaniline

-

Dissolution: Dissolve 2,4-dichloroaniline in a mixture of concentrated hydrochloric acid and water.

-

Cooling: Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution. Maintain the temperature below 5 °C throughout the addition. The completion of the reaction can be monitored by testing for the presence of nitrous acid using starch-iodide paper.

Step 2: Azidation of the Diazonium Salt

-

Azide Addition: To the cold diazonium salt solution, slowly add a pre-cooled aqueous solution of sodium azide (NaN₃). Vigorous nitrogen evolution will be observed.

-

Reaction: Allow the reaction mixture to stir at 0-5 °C for a specified period, then let it warm to room temperature.

-

Extraction: Extract the product from the aqueous solution using an organic solvent such as ethyl acetate or dichloromethane.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

References

A Technical Guide to the Safe Handling of 4-Azido-2-chloroaniline

Introduction

4-Azido-2-chloroaniline is an aromatic organic compound containing both a chloroaniline group and an azide group. This unique combination of functional groups makes it a potentially valuable reagent in chemical synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. However, the presence of the azide group confers a significant risk of explosion, while the chloroaniline moiety is associated with high toxicity. This guide provides a comprehensive overview of the safety precautions, handling procedures, and emergency responses required for the safe use of this compound in a research and development setting.

Chemical and Physical Properties

Quantitative data for this compound is not widely published. The following table summarizes the properties of the closely related compound, 4-chloroaniline, to provide an estimation of its physical characteristics. The presence of the azide group will influence these properties.

| Property | Data for 4-Chloroaniline | Reference |

| Molecular Formula | C₆H₆ClN | [1][2] |

| Molecular Weight | 127.57 g/mol | [1][2] |

| Appearance | Pale yellow to beige crystalline solid | [2][3] |

| Melting Point | 66-72.5 °C | [1][2] |

| Boiling Point | 232 °C | [1][2] |

| Solubility in Water | 2.2 - 3.9 g/L at 20 °C | [1][4] |

| Vapor Pressure | 0.07 hPa at 20 °C | [1] |

| Flash Point | 113 - 132 °C | [1][5] |

| Autoignition Temperature | 685 °C | [1] |

Hazard Identification and Classification

The primary hazards associated with this compound stem from the explosive nature of organic azides and the toxicity of chloroanilines.

3.1. Explosive Hazard

Organic azides are energetic materials that can decompose explosively when subjected to heat, shock, friction, or light.[6][7][8] The stability of organic azides is generally related to the ratio of carbon to nitrogen atoms. Azides with a low carbon-to-nitrogen ratio are particularly dangerous.[6][9] It is crucial to handle this compound as a potential explosive.

3.2. Health Hazards

Chloroanilines are known to be toxic and are readily absorbed through the skin.[2][10] They can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to symptoms like cyanosis (blueish skin), headache, dizziness, and nausea.[10][11] Some chloroanilines are also suspected carcinogens.[12]

The following table summarizes the anticipated GHS hazard classifications for this compound based on related compounds.

| Hazard Class | Hazard Statement | References |

| Explosive | H200: Unstable explosive | [6][9][13] |

| Acute Toxicity, Oral | H301: Toxic if swallowed | [1] |

| Acute Toxicity, Dermal | H311: Toxic in contact with skin | [1] |

| Acute Toxicity, Inhalation | H331: Toxic if inhaled | [1] |

| Skin Sensitization | H317: May cause an allergic skin reaction | [1] |

| Carcinogenicity | H350: May cause cancer | [12] |

| Hazardous to the Aquatic Environment | H410: Very toxic to aquatic life with long lasting effects | [14] |

Safe Handling and Storage

A strict and detailed standard operating procedure (SOP) is mandatory for working with this compound.

4.1. Engineering Controls

-

Fume Hood: All work must be conducted in a certified chemical fume hood to minimize inhalation exposure.[13]

-

Blast Shield: A blast shield is required for all manipulations of the compound.[6][7] The fume hood sash should be kept as low as possible.[6][7]

-

Ventilation: Ensure adequate ventilation to prevent the accumulation of vapors.[15]

4.2. Personal Protective Equipment (PPE)

The following PPE must be worn at all times:

| PPE Type | Specification | References |

| Eye Protection | Tightly fitting safety goggles and a face shield. | [6][16] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). Consider double-gloving. | [6][13] |

| Body Protection | Flame-resistant lab coat and closed-toe shoes. | [6][16] |

| Respiratory Protection | A respirator may be required for certain operations; consult with safety personnel. | [16] |

4.3. Safe Handling Practices

-

Work Scale: Use the smallest possible quantities of the material.[7]

-

Avoid Shock and Friction: Do not use metal spatulas or ground glass joints, as these can initiate decomposition.[6][8] Use plastic or ceramic utensils.[13]

-

Temperature Control: Avoid heating the compound unless absolutely necessary and with appropriate safety measures in place. Store at reduced temperatures.[6][8]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, acids, acid chlorides, acid anhydrides, chloroformates, and heavy metals.[3][17][18] Halogenated solvents like dichloromethane and chloroform should never be used with azides.[8][9]

4.4. Storage

-

Location: Store in a cool, dark, and well-ventilated area, away from incompatible materials.[8][17]

-

Container: Store in a tightly sealed container, preferably made of plastic.[9]

-

Labeling: The container must be clearly labeled with the chemical name and all appropriate hazard warnings.[8]

Emergency Procedures

5.1. First-Aid Measures

| Exposure Route | First-Aid Protocol | References |

| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. | [15][17] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention. | [15][17] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention. | [15][17] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [15][17] |

5.2. Spill and Leak Procedures

-

Evacuate: Immediately evacuate the area.

-

Control Ignition Sources: Remove all sources of ignition.[11]

-

Containment: For small spills, carefully absorb the material with an inert absorbent material (e.g., sand, vermiculite).[15] Do not use combustible materials like paper towels.

-

Cleanup: Place the absorbed material into a suitable container for disposal.[11] Decontaminate the spill area.

-

Reporting: Report the incident to the appropriate safety personnel.

Waste Disposal and Decontamination

6.1. Waste Disposal

Organic azides should never be disposed of directly. They must be chemically converted to a less hazardous substance before disposal.[9]

Experimental Protocol: Quenching of Organic Azides

This protocol is a general guideline and should be adapted based on the specific reaction conditions.

-

Preparation: In a fume hood and behind a blast shield, cool the solution containing the organic azide in an ice bath.

-

Reducing Agent: Slowly add a reducing agent such as triphenylphosphine or a thiol to the solution. The reaction is often exothermic, so maintain cooling and monitor the temperature.

-

Stirring: Allow the mixture to stir at a low temperature until the azide is fully consumed. The progress of the reaction can be monitored by TLC or other appropriate analytical techniques.

-

Verification: Ensure that no azide remains before proceeding with any workup or disposal.

-

Disposal: The resulting amine can be disposed of as a standard chemical waste, following institutional guidelines.[9]

6.2. Decontamination

Experimental Protocol: Decontamination of Surfaces

-

Preparation: Prepare a decontamination solution. For aromatic amines, a solution of sodium hypochlorite can be effective.

-

Application: Wet the contaminated area thoroughly with a cleaning solution to enhance penetration.[19]

-

Reaction: Apply the decontamination solution to the area and allow it to react for at least 5 minutes.[19]

-

Rinsing: Rinse the area thoroughly with water.

-

Verification: Use a surface wipe test, if available, to verify that decontamination is complete.

Incompatibilities

The following diagram illustrates the key incompatibilities of this compound.

Toxicological Information

While no specific toxicological data exists for this compound, the data for 4-chloroaniline is informative.

| Toxicity Data for 4-Chloroaniline | Value | Species | Reference |

| LD50, Oral | 300-310 mg/kg | Rat | [4][20] |

| LD50, Dermal | 360 mg/kg | Rabbit | [4] |

| LC50, Inhalation | 2340 mg/m³ for 4 hours | Rat | [4][20] |

Absorption into the body can lead to the formation of methemoglobin, which causes cyanosis. The onset of symptoms may be delayed for 2 to 4 hours.

Conclusion

This compound is a high-hazard compound that requires stringent safety protocols for its handling and use. The dual risks of explosion from the azide group and high toxicity from the chloroaniline moiety necessitate a comprehensive approach to safety, including the use of appropriate engineering controls, personal protective equipment, and well-defined emergency procedures. All researchers working with this compound must be thoroughly trained in its hazards and the procedures required for its safe manipulation.

References

- 1. 4-Chloroaniline for synthesis 106-47-8 [sigmaaldrich.com]

- 2. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 3. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. cdnisotopes.com [cdnisotopes.com]

- 5. agilent.com [agilent.com]

- 6. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 7. safety.fsu.edu [safety.fsu.edu]

- 8. ucd.ie [ucd.ie]

- 9. safety.pitt.edu [safety.pitt.edu]

- 10. aarti-industries.com [aarti-industries.com]

- 11. nj.gov [nj.gov]

- 12. datasheets.scbt.com [datasheets.scbt.com]

- 13. chemistry.unm.edu [chemistry.unm.edu]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. 4-Azidoaniline hydrochloride SDS, 91159-79-4 Safety Data Sheets - ECHEMI [echemi.com]

- 17. fishersci.com [fishersci.com]

- 18. 4-Chloroaniline CAS#: 106-47-8 [m.chemicalbook.com]

- 19. afcintl.com [afcintl.com]

- 20. 4-Chloroaniline | CAS#:106-47-8 | Chemsrc [chemsrc.com]

An In-depth Technical Guide on the Stability of 4-Azido-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the stability of 4-azido-2-chloroaniline is limited in publicly accessible literature. This guide provides an in-depth analysis based on the known stability of structurally related compounds, including aryl azides and chloroanilines, to infer the stability profile of this compound under various conditions. All recommendations for handling and storage should be supplemented by rigorous in-house experimental validation.

Introduction

This compound is an aromatic organic compound containing both an azide and a chloroaniline moiety. Such compounds are often used as intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The presence of the azido group classifies it as an energetic material, necessitating a thorough understanding of its stability to ensure safe handling, storage, and use in research and development. This guide summarizes the expected stability of this compound under thermal, photolytic, and chemical stress, based on data from analogous compounds.

Physicochemical Properties

| Property | Value (for 4-Chloroaniline) | Reference |

| Molecular Formula | C6H6ClN | [1] |

| Molecular Weight | 127.57 g/mol | [1] |

| Melting Point | 69.5 °C | [1] |

| Boiling Point | 232 °C | [1] |

| Solubility | Insoluble in cold water, soluble in hot water, alcohol, ether, acetone | [1] |

Thermal Stability

Aromatic azides are known to be thermally sensitive and can decompose exothermically, releasing nitrogen gas.[2] The decomposition temperature is influenced by the nature and position of substituents on the aromatic ring. While specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound is not available, data for related compounds suggest that decomposition is a primary concern.

General Observations for Aryl Azides:

-

The thermal decomposition of aryl azides is an exothermic process.[3]

-

Substituents on the aryl ring can significantly affect the decomposition temperature.

-

The decomposition often proceeds through a highly reactive nitrene intermediate.

Inferred Stability for this compound: The presence of both an electron-withdrawing chloro group and an electron-donating amino group will influence the stability of the azide. The overall effect on the decomposition temperature and energy of decomposition would need to be determined experimentally. Based on data for 4-chloroaniline, which shows an exothermic decomposition in the range of 210-400 °C, it is plausible that this compound will have a lower onset of decomposition due to the presence of the inherently less stable azide group.[1]

Table 1: Thermal Decomposition Data of Related Compounds

| Compound | Method | Onset of Decomposition (°C) | Peak Maximum (°C) | Enthalpy of Decomposition (kJ/g) | Reference |

| 4-Chloroaniline | DSC | 210 | - | 0.633 | [1] |

| Azidopyridines | TGA | ~135 (melts with decomposition) | - | - | [2] |

Photostability

Aromatic azides can be sensitive to light, particularly UV radiation, which can induce the elimination of nitrogen gas and the formation of a nitrene intermediate. Studies on other azido-containing compounds have shown significant degradation upon exposure to UV-visible light.[4] Similarly, chloroanilines are also known to undergo photochemical degradation.[5][6]

Inferred Photostability of this compound: It is highly probable that this compound is photolabile. Exposure to light, especially UV light, is expected to cause degradation. The primary photodegradation pathway is likely to involve the cleavage of the azide group.

Table 2: Photodegradation Data of a Related Compound

| Compound | Light Source | Conditions | Observed Degradation | Reference |

| 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride | UV-visible light | Aqueous solution and bulk powder | Decomposition via loss of nitrogen | [4] |

| 2,4,5-trichloroaniline | Sunlight | Freshwater | 28% degradation under 12h sunlight | [6] |

Chemical Stability

The chemical stability of this compound will be influenced by both the azido and the chloroaniline functionalities.

-

pH Stability: The aniline moiety imparts basic properties, and the compound will likely form salts in acidic conditions. The stability of the azide group can also be affected by pH.

-

Oxidative and Reductive Stability: The azide group can be reduced to an amine. The aniline ring is susceptible to oxidation. 4-chloroaniline is incompatible with strong oxidizing agents.[1]

-

Compatibility with other Chemicals: Contact with strong acids, acid chlorides, acid anhydrides, and chloroformates should be avoided, as these can react with the aniline group.[1] Heavy metal azides, which can be formed from reactions with heavy metals or their salts, are often highly explosive.[7]

Experimental Protocols

Detailed experimental protocols for assessing the stability of energetic materials like this compound are crucial for safety and accurate data generation.

6.1 Thermal Stability Analysis (DSC/TGA)

-

Objective: To determine the onset temperature of decomposition, the peak exothermic temperature, and the enthalpy of decomposition.

-

Instrumentation: A differential scanning calorimeter (DSC) or a simultaneous thermal analyzer (STA) combining DSC and thermogravimetric analysis (TGA).

-

Methodology:

-

A small, precisely weighed sample (typically 1-5 mg) is placed in an aluminum or copper pan.

-

The pan is hermetically sealed or may have a pinhole lid to allow for the escape of gaseous products.

-

The sample is heated at a constant rate (e.g., 5, 10, or 20 °C/min) under a controlled atmosphere (typically nitrogen or argon).

-

The heat flow to or from the sample relative to a reference is measured as a function of temperature.

-

TGA measures the change in mass as a function of temperature, which can identify the loss of nitrogen gas.

-

-

Data Analysis: The onset temperature of the exothermic decomposition peak, the peak maximum, and the integrated area of the peak (enthalpy of decomposition) are determined from the DSC curve. The mass loss corresponding to the decomposition is determined from the TGA curve.

6.2 Photostability Testing

-

Objective: To assess the degradation of the compound upon exposure to light.

-

Instrumentation: A photostability chamber equipped with a light source capable of emitting both visible and UVA radiation (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Methodology:

-

Samples of the solid material or a solution in a suitable solvent are placed in transparent containers (e.g., quartz cuvettes).

-

A control sample is wrapped in aluminum foil to protect it from light.

-

The samples are exposed to a controlled light intensity for a specified duration. The total illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours per square meter.

-

After exposure, the samples are analyzed by a suitable analytical method (e.g., HPLC-UV, LC-MS) to quantify the parent compound and identify any degradation products.

-

-

Data Analysis: The percentage of degradation is calculated by comparing the amount of the parent compound remaining in the exposed sample to that in the control sample.

Visualizations

Logical Workflow for Stability Assessment

Caption: A logical workflow for the stability assessment of a chemical compound.

Potential Decomposition Pathways

Caption: Potential decomposition pathways for this compound.

Safe Handling and Storage

Given its nature as a potential energetic material, strict safety protocols are mandatory when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoidance of Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.

-

Prevention of Shock and Friction: Avoid grinding, impact, or other forms of friction.

-

Storage: Store in a cool, dry, well-ventilated area, away from incompatible materials. The container should be tightly closed.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous and potentially explosive materials.

Conclusion

While direct experimental data on the stability of this compound is scarce, a review of related aryl azides and chloroanilines indicates that the compound is likely to be thermally and photolytically sensitive. It should be treated as a potential energetic material, and appropriate safety precautions must be taken during its handling, storage, and use. Rigorous experimental evaluation of its stability using techniques such as DSC/TGA and photostability testing is strongly recommended before its use in any application.

References

- 1. 4-Chloroaniline | ClC6H4NH2 | CID 7812 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Photochemical stability of 4'-azido-2'-deoxy-2'-methylcytidine hydrochloride: structural elucidation of major degradation products by LC-MS and NMR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Photochemical and microbial degradation of 2,4,5-trichloroaniline in a freshwater lake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azide - Wikipedia [en.wikipedia.org]

Technical Guide: Solubility of 4-Azido-2-chloroaniline in Organic Solvents

Disclaimer: As of October 2025, publicly accessible scientific literature and chemical databases lack quantitative solubility data for 4-Azido-2-chloroaniline in common organic solvents. This guide provides a framework for approaching the solubility determination of this compound, including a generalized experimental protocol and relevant safety considerations. The solubility data presented is for the related compound, 4-chloroaniline, and should be used for reference purposes only, with the explicit understanding that it does not represent the solubility of this compound.

Introduction

This compound is an organic compound of interest to researchers in chemical synthesis and drug development. Understanding its solubility in various organic solvents is a critical prerequisite for its use in reaction media, for purification processes such as recrystallization, and for the development of formulations. The presence of both a chloro and an azido functional group suggests a complex solubility profile that will be influenced by solvent polarity, hydrogen bonding capability, and temperature. This document outlines the necessary procedures to determine this solubility and provides context based on the known properties of similar compounds.

Solubility Profile of Analogous Compound: 4-Chloroaniline

While specific data for this compound is unavailable, data for the parent compound, 4-chloroaniline, offers a preliminary reference point. It is crucial to recognize that the addition of the azido (-N₃) group will alter intermolecular forces and, consequently, the solubility profile. Generally, the azide group can increase polarity and the potential for dipole-dipole interactions.

The qualitative solubility of 4-chloroaniline in several organic solvents is summarized in the table below.

| Solvent Name | Chemical Formula | Qualitative Solubility of 4-Chloroaniline |

| Ethanol | C₂H₅OH | Freely Soluble[1] |

| Diethyl Ether | (C₂H₅)₂O | Freely Soluble[1] |

| Acetone | (CH₃)₂CO | Freely Soluble[1] |

| Carbon Disulfide | CS₂ | Freely Soluble[1] |

| Water | H₂O | Slightly soluble (0.3 g/100 mL at 20 °C)[1] |

Experimental Protocol for Solubility Determination

The following is a standard methodology for determining the solubility of a solid compound like this compound in an organic solvent using the isothermal equilibrium method.

3.1. Materials and Equipment

-

This compound (solute)

-

High-purity organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (±0.0001 g)

-

Variable temperature shaker bath or incubator

-

Calibrated thermometer

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

3.2. Procedure

-

Preparation of Saturated Solutions: Add an excess amount of this compound to a series of sealed vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Place the vials in a constant-temperature shaker bath. Agitate the samples for a sufficient period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

-

Phase Separation: After equilibration, allow the vials to rest at the set temperature for several hours to permit the solid to settle. For solvents where settling is slow, centrifugation at the experimental temperature can be used to separate the solid and liquid phases.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled, to match the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask.

-

Quantification: Determine the mass of the collected filtrate. Dilute the sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method.

-

Data Calculation: The solubility (S) can be calculated in grams per liter (g/L) or moles per liter (mol/L) using the measured concentration and accounting for the dilution factor. Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

Safety and Handling

Given the structure of this compound, it should be handled with extreme caution as a potentially toxic and explosive compound. While a specific Safety Data Sheet (SDS) is not widely available, the hazards can be inferred from its functional groups.

-

Toxicity: The chloroaniline moiety suggests that the compound is likely toxic if swallowed, inhaled, or in contact with skin.[2] It may cause skin irritation or an allergic reaction.[2] It should be handled as a potential carcinogen.[3]

-

Explosion Hazard: Organic azides are known to be energetic materials that can decompose explosively, especially with heat, shock, or friction. All work should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE), including safety glasses, a face shield, flame-resistant lab coat, and heavy-duty gloves.

-

Handling: Avoid creating dust.[3] Use spark-proof tools and avoid static discharge. Store in a cool, dry, well-ventilated area away from heat, light, and incompatible materials such as strong oxidizing agents and acids.[4]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous and potentially explosive materials.

Visualizations

The following diagrams illustrate the general workflow for solubility determination and the key factors that influence the solubility of a compound in a given solvent.

Caption: A generalized experimental workflow for determining compound solubility.

Caption: Key physicochemical factors that govern the solubility of a solid in a liquid.

References

Methodological & Application

Application Notes and Protocols: 4-Azido-2-chloroaniline as a Photoaffinity Labeling Reagent

Introduction to 4-Azido-2-chloroaniline in Photoaffinity Labeling

Photoaffinity labeling (PAL) is a powerful technique used to identify and characterize specific binding interactions between a small molecule (ligand) and its biological target, typically a protein.[1][5] This method relies on a photoactivatable crosslinking agent, such as an aryl azide, which upon irradiation with UV light, forms a highly reactive nitrene intermediate.[1][6] This intermediate can then form a covalent bond with amino acid residues in close proximity within the binding site of the target protein.

This compound is a substituted aryl azide that can be incorporated into a ligand of interest to create a photoaffinity probe. The key functional groups of this reagent are:

-

Aryl Azide Group (-N₃): The photoactivatable moiety. Upon UV irradiation, it releases nitrogen gas (N₂) to form a highly reactive nitrene.[1][6]

-

Aniline Group (-NH₂): Provides a reactive handle for chemical conjugation to a ligand of interest.

-

Chloro Group (-Cl): The chlorine atom can influence the electronic properties and reactivity of the aryl azide.

The general workflow for a photoaffinity labeling experiment using a this compound-derived probe is depicted below.

Figure 1. General workflow for a photoaffinity labeling experiment.

Physicochemical and Photochemical Properties

While specific data for this compound is limited, the properties of aryl azides are well-documented.

| Property | General Value/Characteristic for Aryl Azides | Reference |

| Activation Wavelength | Typically 260-365 nm | [2][4] |

| Reactive Intermediate | Singlet and Triplet Nitrene | [1] |

| Reactivity | C-H and N-H insertion, reaction with nucleophiles | [1] |

| Advantages | Small size of the azide group, minimizing steric hindrance. | [1] |

| Disadvantages | Requires short-wavelength UV light which can cause protein damage; longer lifetime of the nitrene can lead to a larger labeling radius and potentially less specific labeling. | [1] |

Experimental Protocols

The following are generalized protocols. Optimization of concentrations, incubation times, and irradiation conditions is critical for success.

General Synthesis of an Aryl Azide Photoaffinity Probe

The synthesis of a photoaffinity probe involves conjugating this compound to a ligand of interest. The aniline group can be diazotized and then coupled to tyrosine or histidine residues on a peptide/protein or used in other standard bioconjugation reactions. A more common approach for small molecule ligands is to synthesize the final probe from building blocks. For example, if the ligand has a carboxylic acid, it can be activated and coupled to the aniline of this compound.

Aryl Azide Synthesis from an Aniline Precursor:

A common method to synthesize aryl azides is from the corresponding aniline.[7]

Figure 2. General synthesis of a substituted 4-azidoaniline.

Protocol for Diazotization and Azide Substitution (Illustrative):

-

Dissolve the aniline precursor (e.g., 2-chloro-4-nitroaniline) in a suitable acidic solution (e.g., HCl or H₂SO₄) at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) while maintaining the low temperature to form the diazonium salt.

-

In a separate flask, prepare a solution of sodium azide (NaN₃).

-

Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous stirring is essential.

-

Allow the reaction to proceed at low temperature, followed by warming to room temperature.

-

Extract the aryl azide product with an organic solvent.

-

Purify the product using column chromatography.

-

If starting with a nitro-substituted aniline, the nitro group can then be reduced to an amine to yield the final this compound.

Safety Precaution: Azide compounds are potentially explosive. All reactions involving azides should be carried out with appropriate safety measures, including the use of a blast shield.

Photoaffinity Labeling Protocol

-

Incubation:

-

Prepare the biological sample (e.g., purified protein, cell lysate).

-

Add the photoaffinity probe to the sample at a concentration determined by its binding affinity (typically in the range of the Kd).

-

Incubate the mixture in the dark to allow for binding equilibrium to be reached. Incubation time and temperature will depend on the specific interaction being studied.

-

Include control samples:

-

No probe control.

-

Probe with a competitive inhibitor to demonstrate specificity.

-

Probe without UV irradiation.

-

-

-

UV Irradiation:

-

Place the samples in a suitable container (e.g., quartz cuvette or on a petri dish on ice).

-

Irradiate the samples with a UV lamp at the appropriate wavelength (e.g., 254 nm or 300 nm). The distance from the lamp and the irradiation time must be optimized.[1][8]

-

Typical irradiation times can range from 1 to 30 minutes.[8]

-

-

Analysis of Labeled Proteins:

-

After irradiation, quench any remaining reactive species (e.g., by adding a scavenger like dithiothreitol).

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled protein. If the probe contains a reporter tag (e.g., biotin, fluorophore), use appropriate detection methods (e.g., streptavidin blot, fluorescence imaging). If no tag is present, the labeled protein may be identified by a shift in molecular weight or through more advanced proteomic techniques.

-

Target Identification by Mass Spectrometry

-

Enrichment of Labeled Protein: If the probe includes a biotin tag, the labeled protein can be enriched using streptavidin-coated beads.

-

In-gel Digestion: Excise the protein band of interest from the SDS-PAGE gel. Destain, reduce, alkylate, and digest the protein with a protease (e.g., trypsin).

-

Mass Spectrometry Analysis: Analyze the resulting peptides by LC-MS/MS.

-

Data Analysis: Use database search algorithms to identify the protein from the peptide fragmentation patterns.

The overall process for target identification is outlined below.

Figure 3. Workflow for protein identification by mass spectrometry.

Data Presentation

Quantitative data from photoaffinity labeling experiments should be presented in a clear and organized manner to allow for easy comparison.

Table 1: Example of Binding Affinity Data for a Photoaffinity Probe

| Compound | Target Protein | Kd (nM) | Labeling Efficiency (%) |

| Ligand X | Protein Y | 50 | N/A |

| Probe 1 (Ligand X + this compound) | Protein Y | 75 | 15 |

| ... | ... | ... | ... |

Table 2: Example of Mass Spectrometry Results for Target Identification

| Protein Accession | Protein Name | Mascot Score | Sequence Coverage (%) | Unique Peptides |

| P12345 | Example Protein Kinase | 250 | 45 | 12 |

| ... | ... | ... | ... | ... |

Safety and Handling

-

This compound: As an azide and a chloroaniline derivative, this compound should be handled with extreme caution. Aryl azides can be explosive, especially when heated or subjected to shock. Chloroanilines are toxic and may be carcinogenic.[9][10]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Work in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place, away from heat and sources of ignition.

These application notes provide a general framework for using this compound as a photoaffinity labeling reagent. Researchers are strongly encouraged to consult the broader literature on photoaffinity labeling and conduct thorough optimization and safety assessments before proceeding with their experiments.

References

- 1. Photoaffinity Labelling Strategies for Mapping the Small Molecule-Protein Interactome - PMC [pmc.ncbi.nlm.nih.gov]

- 2. yiyunchen.sioc.ac.cn [yiyunchen.sioc.ac.cn]

- 3. Visible-light-induced protein labeling in live cells with aryl azides - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC06987C [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

- 6. Synthesis and Photolysis Properties of a New Chloroquine Photoaffinity Probe - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. 4-Chloroaniline - Wikipedia [en.wikipedia.org]

- 10. ICSC 0026 - 4-CHLOROANILINE [chemicalsafety.ilo.org]

Application Notes and Protocols for Bioconjugation using 4-Azido-2-chloroaniline

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed framework for the use of 4-Azido-2-chloroaniline in bioconjugation. The protocols outlined here describe a two-step strategy involving an initial azo-coupling reaction to introduce the azide functionality onto a biomolecule, followed by a "click chemistry" reaction for the attachment of a molecule of interest. This approach is particularly useful for labeling proteins that contain accessible tyrosine residues.

Introduction

This compound is a versatile chemical entity for bioconjugation. It possesses two key functional groups: an aniline group that can be readily converted into a reactive diazonium salt, and an azide group that serves as a bioorthogonal handle for click chemistry. This dual functionality allows for a two-step conjugation strategy, providing a powerful tool for protein labeling, drug-conjugate synthesis, and the development of diagnostic probes.

The primary application of this compound in bioconjugation is through the formation of an aryl diazonium salt, which then reacts with electron-rich amino acid residues on a protein, most notably tyrosine, via an azo-coupling reaction. This initial step covalently attaches the 4-azido-2-chlorophenyl moiety to the protein. The appended azide group is then available for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with an alkyne-functionalized molecule of interest.

Principle of the Two-Step Bioconjugation Strategy

The overall workflow for using this compound in bioconjugation is a sequential two-step process:

-

Diazotization and Azo-Coupling: The aniline group of this compound is first converted to a highly reactive diazonium salt. This is typically achieved by reacting the aniline with nitrous acid, which is generated in situ from sodium nitrite and a strong acid at low temperatures. The resulting diazonium salt is then immediately reacted with a protein. The electrophilic diazonium salt undergoes an azo-coupling reaction with the electron-rich phenol side chain of tyrosine residues, forming a stable azo bond. This step effectively labels the protein with an azide handle.

-

Click Chemistry Conjugation: The azide-labeled protein is then reacted with a molecule of interest that has been functionalized with an alkyne group. This reaction is a highly efficient and bioorthogonal "click" reaction. The most common method is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage. This second step allows for the attachment of a wide variety of payloads, such as fluorescent dyes, biotin tags, or therapeutic agents.

Experimental Protocols

3.1. Protocol 1: Diazotization of this compound

This protocol describes the in situ generation of the 4-azido-2-chlorophenyldiazonium salt. It is critical to perform this reaction at low temperatures to prevent the premature decomposition of the diazonium salt.

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1 M

-

Sodium nitrite (NaNO₂)

-

Ice bath

-

Stir plate and stir bar

Procedure:

-

Prepare a stock solution of this compound (e.g., 10 mM) in a suitable organic solvent that is miscible with water, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

In a microcentrifuge tube, add the desired amount of the this compound stock solution.

-

Place the tube in an ice bath and allow it to cool for 5-10 minutes.

-

Add an equal volume of cold 1 M HCl to the aniline solution while stirring.

-

Prepare a fresh, cold stock solution of sodium nitrite (e.g., 20 mM) in water.

-

Slowly add a stoichiometric equivalent of the cold sodium nitrite solution to the aniline/HCl mixture with continuous stirring.

-

Allow the reaction to proceed on ice for 15-30 minutes. The formation of the diazonium salt is indicated by a color change.

-

The freshly prepared diazonium salt solution should be used immediately in the subsequent azo-coupling reaction.

Table 1: Summary of Diazotization Reaction Conditions

| Parameter | Recommended Condition | Notes |

| Temperature | 0-5 °C | Essential for the stability of the diazonium salt. |

| pH | Strongly acidic (pH 1-2) | Achieved by the addition of HCl. |

| Reactant Ratio | 1:1 (Aniline:NaNO₂) | A slight excess of NaNO₂ can be used. |

| Reaction Time | 15-30 minutes | Monitor for color change. |

3.2. Protocol 2: Azo-Coupling of Diazonium Salt to a Protein

This protocol details the reaction of the freshly prepared diazonium salt with a protein containing accessible tyrosine residues.

Materials:

-

Protein of interest (e.g., in a suitable buffer like PBS, pH 7.4)

-

Freshly prepared 4-azido-2-chlorophenyldiazonium salt solution (from Protocol 3.1)

-

Reaction buffer (e.g., borate buffer, pH 8.5-9.0)

-

Purification column (e.g., desalting column or size-exclusion chromatography)

Procedure:

-

Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Adjust the pH of the protein solution to 8.5-9.0 using a suitable base if necessary. This pH range enhances the reactivity of the tyrosine side chain.

-